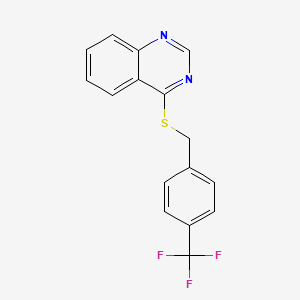

4-((4-(三氟甲基)苯甲基)硫代)喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazoline derivatives are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities. The compound 4-((4-(Trifluoromethyl)benzyl)thio)quinazoline is a specific type of quinazoline derivative that has been synthesized and studied for various applications, including its potential use in agriculture as an antimicrobial agent and in medicine as an antihistaminic agent and antitumoral agent.

Synthesis Analysis

The synthesis of quinazoline derivatives can be achieved through various methods. For instance, a palladium-catalyzed tandem reaction of N-(2-cyanoaryl)benzamides with arylboronic acids has been developed to synthesize 2,4-disubstituted quinazolines with moderate to excellent yields, showing good functional group tolerance . Another innovative route involves the cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one with various one-carbon donors to produce novel triazoloquinazolinones . Additionally, a three-component coupling method has been used to synthesize benzo[h][1,2,4]-triazoloquinazoline derivatives with potent antitumoral properties . For the specific synthesis of 7-morpholino-2-[4-(trifluoromethyl)phenyl]quinazolin-4(3H)-one, a related compound, the intermediate 2-amino-4-chlorobenzamide was reacted with 4-(trifluoromethyl)benzoyl chloride, followed by a condensation reaction with morpholine .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be confirmed using various analytical techniques. Single-crystal X-ray diffraction analysis has been used to confirm the chemical structure of a quinazoline thioether derivative . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are also commonly employed to determine the structure of synthesized compounds .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For example, benzoquinazoline has been successfully labeled with radioactive iodine using an electrophilic substitution reaction, which is significant for the development of radiopharmaceuticals for targeting tumor cells . The synthesis of spiroquinazoline derivatives involves a series of reactions including cyclization and condensation, demonstrating the versatility of quinazoline chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. For instance, the hydrophilicity and molecular weight of a compound can significantly affect its biological activity, as seen with a quinazoline derivative that showed promising antibacterial activity in agriculture . The fluorescence properties of a quinazoline analog of cytosine have been exploited to probe protonation sites in triplex forming oligonucleotides, indicating the potential of quinazoline derivatives as fluorescent probes .

科学研究应用

抗癌特性

喹唑啉衍生物因其生物活性而受到广泛研究,特别是其抗癌特性。一项值得注意的研究调查了喹唑啉衍生物对 HeLa 人类癌细胞系的细胞毒性和潜在 DNA 损伤诱导。研究发现,喹唑啉衍生物表现出显着的细胞毒性,低 IC50 值表明其作为抗癌药物的潜力。该研究未发现体外直接 DNA 损伤的证据,表明其他作用机制可能是其细胞毒性作用的原因 (Ovádeková 等人,2005)。

光电材料

喹唑啉衍生物也用于光电材料的开发。研究重点介绍了将喹唑啉和嘧啶片段并入 π 扩展共轭体系以创建新型光电材料。这些化合物已用于有机发光二极管 (OLED),包括白色 OLED 和高效红色磷光 OLED。这些材料的电致发光特性对于开发先进的电子和光子器件特别有价值 (Lipunova 等人,2018)。

合成化学和生物活性

在合成化学中,喹唑啉衍生物是合成具有潜在生物活性的各种化合物的中间体。研究表明,喹唑啉可以被修饰以创建具有抗菌、镇痛和抗炎特性的化合物。例如,已经合成出新型喹唑啉衍生物,并且在初步药理学筛选研究中显示出良好的抗菌活性以及镇痛和抗炎特性。这些发现强调了喹唑啉衍生物在药物化学中的多功能性和潜力 (Dash 等人,2017)。

作用机制

Target of Action

It is known that quinazoline derivatives, to which this compound belongs, have a wide range of biological activities . They have been found to interact with various targets, including enzymes, receptors, and other proteins, leading to diverse therapeutic effects .

Mode of Action

Quinazoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in the target’s function . For example, some quinazoline derivatives have been found to inhibit enzyme activity, while others may bind to receptors and modulate their signaling .

Biochemical Pathways

Quinazoline derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . These can include pathways involved in cell growth and proliferation, inflammation, and other physiological processes .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Quinazoline derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action . These can include effects on cell growth and proliferation, inflammation, and other cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability, its interaction with its targets, and its overall efficacy . .

安全和危害

Safety data sheets recommend not to breathe dust/fume/gas/mist/vapors/spray of similar compounds. It is advised to wash face, hands and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn. Use should be only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces .

未来方向

Quinazoline derivatives have shown promising results in various fields of biology, pesticides, and medicine. Therefore, they have drawn more and more attention in the synthesis and bioactivities research. Future research will likely focus on the development of novel quinazoline derivatives as anticancer agents .

属性

IUPAC Name |

4-[[4-(trifluoromethyl)phenyl]methylsulfanyl]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2S/c17-16(18,19)12-7-5-11(6-8-12)9-22-15-13-3-1-2-4-14(13)20-10-21-15/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURABMOTGMCLOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)SCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2503297.png)

![1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2503299.png)

![ethyl 2-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2503312.png)

![4-cyano-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2503314.png)